N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR, and IR spectroscopy . Unfortunately, the specific molecular structure analysis for “N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is not available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving “N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” are not clearly documented in the available sources .Scientific Research Applications
Fungicidal Applications
N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have demonstrated moderate fungicidal activity against various fungal strains. Specifically, compounds with alkyl groups on the thiadiazolyl ring exhibited higher activity compared to those with aryl groups (Tang Zi-lon, 2015).
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various heterocyclic compounds. The structural configurations of such compounds, including their derivatives, have been confirmed through different analytical methods like IR, 1H NMR, 13 CNMR, and elemental analysis. This highlights its versatility in the synthesis of complex molecules with potential biological applications (Moss & Taylor, 1982).
Potential Anti-obesity Applications
Derivatives of N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have shown significant in vivo anti-obesity activity, related to CB1 receptor antagonism. This suggests its potential application in the treatment of obesity and related metabolic disorders (Srivastava et al., 2007).
Antimicrobial Applications
Several derivatives have been synthesized and shown to exhibit antimicrobial activities. Compounds have demonstrated significant inhibition against bacterial and fungal growth, suggesting its use as a potential antimicrobial agent (Akbari et al., 2008).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXZPCDOLKKVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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